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CAS No.: 1367371-35-4

Cat. No.: B2888029

Get Quote

Strategic Overview

Sulfoximines (

) have emerged as high-value bioisosteres for sulfones and sulfonamides in medicinal
chemistry.[1] Their intrinsic chirality and additional vector for substitution (at the nitrogen) allow
for precise tuning of physicochemical properties and metabolic stability. Notable examples
include the pan-CDK inhibitor Runcaciguat and AstraZeneca's ATR inhibitor Ceralasertib.

Historically, sulfoximine synthesis relied on hazardous reagents (e.g., hydrazoic acid, O-
mesitylenesulfonylhydroxylamine) or harsh conditions. The advent of hypervalent iodine(lll)
reagents has revolutionized this field, enabling mild, oxidative NH-transfer.

This guide details two primary protocols:

* Method A (Metal-Free): The modern "gold standard" for direct NH-sulfoximine synthesis
using ammonium carbamate.
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» Method B (Rh-Catalyzed): A robust alternative for installing N-protected groups (e.g.,
trifluoroacetyl) on sterically demanding substrates.

Mechanistic Foundations

Understanding the active species is critical for troubleshooting. In hypervalent iodine-mediated
amination, the iodine(lll) center acts as an electrophilic shuttle.

The Bull-Luisi Mechanism (Metal-Free)

The reaction between (diacetoxyiodo)benzene (PIDA) and ammonium carbamate generates an
electrophilic iodonitrene-like species in situ. The sulfoxide acts as a nucleophile, attacking the
iodine-nitrogen intermediate.[2]

Key Insight: The N-I bond in the intermediate is often stable in solution. Solvent evaporation is
a chemical step, not just a physical one, required to cleave the N-I bond and release the final
sulfoximine.
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Figure 1: Mechanistic pathway for metal-free NH-transfer.[3] Note the critical role of solvent
evaporation in product release.

Protocol A: Metal-Free Direct NH-Transfer

Reference Standard: Bull, J. A.; Luisi, R. et al. Angew. Chem. Int. Ed.2016 [1].
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This is the preferred method for generating free NH-sulfoximines. It avoids heavy metals, uses
inexpensive reagents, and operates at room temperature.[3]

Reagents & Stoichiometry

Component Equiv. Role Notes
Enantiopure
Sulfoxide 1.0 Substrate sulfoxides retain

stereochemistry.[4]

Must be finely
Phl(OAc)2 (PIDA) 25-3.0 Oxidant powered. Generates 2
equiv. AcCOH.

. Source of NH3.[2]
Ammonium

4.0 N-Source Excess drives
Carbamate
equilibrium.
Critical: Solubilizes
Methanol (MeOH) [0.2 M] Solvent ]
ammonium salts.
Step-by-Step Workflow

e Preparation:
o Use a round-bottom flask (RBF) with a magnetic stir bar.[1]
o Note: No inert atmosphere (Ar/N2) is required; the reaction is air-tolerant.

» Addition Sequence (Critical):

o

Dissolve Sulfoxide (1.0 equiv) in MeOH (0.2 M concentration).

[¢]

Add Ammonium Carbamate (4.0 equiv) in one portion.[1]

[e]

Add PhI(OAc)2 (3.0 equiv) slowly over 2—3 minutes.

o

Observation: The mixture may turn yellow/orange. Gas evolution (CO2) will occur.
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e Reaction:
o Stir vigorously at 25 °C (Room Temp) for 1-2 hours.

o Checkpoint: Monitor by TLC.[5] The intermediate N-I adduct may appear as a distinct spot
that converts to product upon heating/drying.

o Workup (The "Cleavage" Step):
o Remove solvent under reduced pressure (Rotary evaporator).
o Why: This step forces the breakdown of the N-I intermediate.[1] Do not skip to extraction.
o Redissolve the residue in DCM or EtOAc.
o Wash with saturated NaHCO3 (to neutralize AcOH byproduct) and Brine.
 Purification:
o Dry organic layer over Na2S0O4, filter, and concentrate.

o Purify via flash column chromatography (typically DCM/MeOH or EtOAc/Hexane
gradients).

Protocol B: Rhodium-Catalyzed N-Acyl Transfer

Reference Standard: Okamura, H.; Bolm, C. Org.[6][7] Lett.2004 [2].[6][8]

Use this protocol if the metal-free method fails (e.g., extremely steric-hindered substrates) or if
you specifically require an N-protected sulfoximine (e.g., N-trifluoroacetyl).

Reagents & Stoichiometry
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Component Equiv. Role

Sulfoxide 1.0 Substrate

Trifluoroacetamide 2.0 N-Source

Phl(OAc)2 15 Oxidant

Rh2(OAc)4 2-5 mol% Catalyst

MgO 4.0 Acid Scavenger

DCM [0.1 M] Solvent
Step-by-Step Workflow

e Setup: Flame-dry a Schlenk tube or RBF and purge with Nitrogen/Argon.

Mixing:

o Add Sulfoxide, Trifluoroacetamide, Phl(OAc)2, MgO, and Rh2(OAc)4.

o Add DCM (Dichloromethane).

Reaction:

o Stir at 40 °C (mild reflux) for 6-12 hours.

o Mechanism:[1][2][3][4]1[5][7][8][9][10] The Rh-catalyst stabilizes the nitrene intermediate,
facilitating transfer to the sulfoxide sulfur.

Filtration:

o Filter the mixture through a pad of Celite to remove MgO and Rh residues.

o Concentrate filtrate.

Deprotection (Optional):
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o To obtain the free NH-sulfoximine: Treat the N-Tfa sulfoximine with K2CO3 (5 equiv) in
MeOH at RT for 30 mins.

Critical Parameter Optimization

The following table summarizes how to tune the reaction based on substrate class.

Variable Recommendation Rationale

Essential for Ammonium
) Carbamate solubility. Other
Solvent Choice MeOH (Method A)
solvents (DCM, Toluene) result

in <10% yield for Method A.

Higher temps (>50 °C) in

Method A can cause
Temperature 25°C - )

decomposition of the oxidant

before transfer.

Sulfides can be converted
. ) directly to sulfoximines (one-
Substrate: Sulfides Use 3.0 equiv PIDA o o _
pot oxidation + imination) using

Method A [3].

PIDA releases Acetic Acid. If
Acid Sensitivity Add MgO substrate is acid-labile, add 4.0

equiv MgO to the reaction.

Both methods proceed with
Chirality Retained retention of configuration at the

Sulfur center (stereospecific).

Troubleshooting & QC
Issue: Incomplete Conversion

o Diagnosis: Starting material remains after 2 hours.

o Fix: Add another 0.5-1.0 equiv of PIDA. The reagent degrades over time in MeOH. Ensure
PIDA is fresh (white powder, not yellowed).
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Issue: Product "Disappears" during Workup

o Diagnosis: The N-I intermediate was not cleaved.

e Fix: Ensure the reaction mixture is evaporated to dryness on the rotavap before adding
agueous extraction buffers. The concentration step is mechanistic.

Issue: Separation of lodobenzene (Phl)

» Diagnosis: Phl co-elutes with product.

e Fix: Phl is volatile. Leave the crude product under high vacuum (<1 mbar) for 4-6 hours, or
use a gradient starting with 100% Hexane/Heptane to flush Phl before eluting the polar
sulfoximine.

Safety & Handling

e Hypervalent lodine (PIDA): Potentially explosive under heavy shock or high heat. Store at 4
°C. Do not heat dry solids.

o« Ammonium Carbamate: Releases Ammonia (toxic/corrosive) and CO2. Use in a fume hood.
[11]

o Exotherm: The addition of PIDA to the reaction mixture can be slightly exothermic. On scales
>5g, add PIDA in portions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b2888029/docs#application-note-protocols-for-nh-
transfer-to-sulfoxides-using-hypervalent-iodine-reagents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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